Receptor Binding Affinity: Pasireotide Exhibits 40-Fold Higher SSTR5 Affinity Than Octreotide
In comparative in vitro binding assays using human recombinant somatostatin receptors, pasireotide demonstrates quantitatively distinct receptor subtype selectivity compared to octreotide. The differential binding profile is most pronounced at SSTR5, where pasireotide exhibits approximately 40-fold higher affinity [1]. At SSTR1 and SSTR3, pasireotide shows 30-fold and 5-fold higher affinity, respectively, while its affinity for SSTR2 is approximately 2-fold lower than that of octreotide [1]. IC50 values from a comprehensive comparative analysis confirm these differences: pasireotide exhibits IC50 of 9.3 nM at SSTR1, 1.0 nM at SSTR2, 1.5 nM at SSTR3, and 0.16 nM at SSTR5, whereas octreotide and lanreotide show IC50 >1000 nM at both SSTR1 and SSTR3 [2].
| Evidence Dimension | SSTR5 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.16 nM |
| Comparator Or Baseline | Octreotide IC50 = 5.6-32 nM; Lanreotide IC50 = 0.6-14 nM |
| Quantified Difference | ~40-fold higher affinity vs octreotide; ~3.75-fold higher vs lanreotide (using median values) |
| Conditions | In vitro competitive binding assays using human recombinant somatostatin receptors expressed in CHO or HEK293 cells |
Why This Matters
For procurement decisions in Cushing's disease research, SSTR5 is the dominant receptor on ACTH-secreting adenomas, making SSTR5 affinity a critical determinant of therapeutic relevance that octreotide and lanreotide fundamentally lack.
- [1] Pedroncelli AM. Medical treatment of Cushing's disease: somatostatin analogues and pasireotide. Neuroendocrinology. 2010;92(Suppl 1):120-124. View Source
- [2] Eychenne R, Bouvry C, Bourgeois M, Loyer P, Benoist E, Lepareur N. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. Molecules. 2021;26(10):2937. Table 1. View Source
